

Application Note: Quantification of Thesinine in Plant Extracts by LC-MS/MS

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Compound of Interest		
Compound Name:	Thesinine	
Cat. No.:	B1609334	Get Quote

Introduction

Thesinine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae and Asteraceae families, as well as in certain grasses like Lolium and Festuca species.[1][2] PAs are of significant interest to researchers, toxicologists, and drug development professionals due to their potential hepatotoxicity and carcinogenic properties.[3] [4] Accurate and sensitive quantification of thesinine in plant extracts is crucial for food safety, toxicological assessment, and the quality control of herbal products. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of thesinine in plant extracts.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of ultra-high-performance liquid chromatography (UHPLC). Plant material is first subjected to an efficient extraction and purification process to isolate the alkaloids. The extract is then injected into the LC-MS/MS system. **Thesinine** is separated from other matrix components on a reversed-phase column and subsequently ionized by electrospray ionization (ESI). Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Target Audience



This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, toxicology, and quality control of plant-based materials.

Experimental Protocols Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to minimize matrix effects.

- 1.1. Grinding of Plant Material: To ensure homogeneity, the plant material should be dried and finely ground.
- · Protocol:
 - Dry the plant material at 40°C to a constant weight.
 - Grind the dried material to a fine powder (e.g., 0.5 mm particle size) using a laboratory mill. For enhanced grinding and to prevent degradation, dry ice can be mixed with the sample prior to milling.[5]
 - Homogenize the resulting powder by thorough mixing.
- 1.2. Extraction of **Thesinine**: An acidic extraction followed by solid-phase extraction (SPE) cleanup is recommended for optimal recovery and purity.
- Materials:
 - Extraction Solution: 0.05 M Sulfuric Acid in 50% Methanol.
 - Neutralization Solution: 25% Ammonia solution.
 - SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges are effective for PA purification.
 - Elution Solution: 5% Ammonia in Methanol.
 - Reconstitution Solution: 5% Methanol in water with 0.1% formic acid.



· Protocol:

- Weigh 2.0 g of the homogenized plant powder into a 50 mL centrifuge tube.
- Add 20 mL of the Extraction Solution.
- Vortex to ensure the plant material is fully wetted.
- Extract for 15-30 minutes using an ultrasonic bath at room temperature.
- Centrifuge the mixture at approximately 4000 x g for 10 minutes.
- Decant the supernatant into a clean tube.
- Repeat the extraction on the pellet with another 20 mL of Extraction Solution and combine the supernatants.
- Neutralize the combined extracts to a pH of approximately 7-8 with the ammonia solution.
- Filter the neutralized extract through a 0.45 µm filter.
- 1.3. Solid-Phase Extraction (SPE) Cleanup:
- Protocol:
 - Condition the Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load the filtered extract onto the cartridge.
 - Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interfering substances.
 - Dry the cartridge under vacuum for 5 minutes.
 - Elute the **thesinine** with 10 mL of the Elution Solution.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.



 Reconstitute the residue in 1.0 mL of the Reconstitution Solution, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
- Liquid Chromatography (LC) Conditions:
 - Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) or equivalent.[7]
 - Mobile Phase A: 0.1% Formic Acid in Water.[1][7]
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
 - Flow Rate: 0.3 mL/min.[7]
 - Injection Volume: 5 μL.
 - Column Temperature: 40°C.[7]
 - Gradient Program:

Time (min)	% B
0.0	5
1.0	5
10.0	80
12.0	95
14.0	95
14.1	5

| 16.0 | 5 |

Mass Spectrometry (MS) Conditions:



o Ionization Mode: Electrospray Ionization (ESI), Positive.

Capillary Voltage: 3.5 kV.

Source Temperature: 150°C.

Desolvation Temperature: 400°C.

Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Thesinine

The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of the method. The precursor ion for **thesinine** is its protonated molecule [M+H]⁺ at m/z 288.1.[1] Fragmentation of **thesinine** typically involves cleavage of the ester bond and fragmentation of the necine base.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Thesinine (Quantifier)	288.1	120.1	0.1	30	25
Thesinine (Qualifier)	288.1	94.1	0.1	30	35

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are example tables for method validation parameters.

Table 1: Method Validation Parameters for **Thesinine** Quantification



Parameter	Result
Linearity Range (μg/kg)	0.5 - 100
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD) (μg/kg)	0.2
Limit of Quantification (LOQ) (μg/kg)	0.6
Precision (RSD%)	< 15%
Accuracy (Recovery %)	85 - 110%

Note: These values are representative of typical performance for PA analysis and should be determined for each specific matrix during method validation.

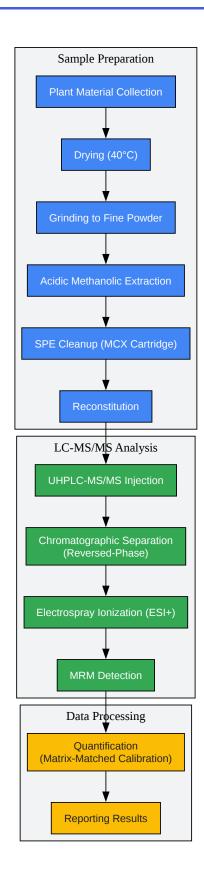
Table 2: Example Quantification of **Thesinine** in Plant Samples

Sample ID	Plant Species	Thesinine Concentration (µg/kg)	RSD% (n=3)
Sample A-1	Festuca arundinacea	45.8	4.2
Sample B-1	Lolium perenne	12.3	6.8
Sample C-1	Borago officinalis	Not Detected (-

Mandatory Visualization Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.





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Caption: Workflow for the quantification of thesinine in plant extracts.



Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of **thesinine** in various plant extracts. The detailed sample preparation protocol, including solid-phase extraction, effectively minimizes matrix interference, leading to accurate and precise results. This application note serves as a comprehensive guide for laboratories aiming to monitor **thesinine** levels in plant-based materials for safety, research, and regulatory purposes.

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